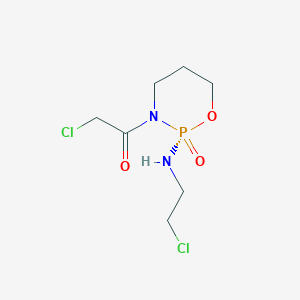2'-Oxo Ifosfamide
CAS No.: 72578-71-3
Cat. No.: VC4546196
Molecular Formula: C7H13Cl2N2O3P
Molecular Weight: 275.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72578-71-3 |
|---|---|
| Molecular Formula | C7H13Cl2N2O3P |
| Molecular Weight | 275.07 |
| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
| Standard InChI | InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) |
| Standard InChI Key | KJRISYCCYWZCOF-OAHLLOKOSA-N |
| SMILES | C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2'-Oxo Ifosfamide (CAS No. 72578-71-3) shares the core oxazaphosphorine ring structure of ifosfamide but features a ketone group at the 2'-position. Its molecular formula is C₇H₁₃Cl₂N₂O₃P, with a molecular weight of 275.07 g/mol. The IUPAC name, 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone, reflects its functional groups: two chloroethyl side chains and a phosphoryl center critical for alkylating activity.
Table 1: Key Molecular Properties of 2'-Oxo Ifosfamide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P |
| Molecular Weight | 275.07 g/mol |
| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone |
| SMILES | C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
| InChI Key | KJRISYCCYWZCOF-OAHLLOKOSA-N |
| PubChem CID | 10923784 |
The presence of the oxo group at the 2'-position distinguishes it from ifosfamide, altering its reactivity and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2'-Oxo Ifosfamide involves multi-step reactions starting from aminopropanol and phosphorus oxychloride. A patented method (CN101058589A) outlines the following optimized pathway :
-
Ring-Closure Reaction: Aminopropanol reacts with phosphorus oxychloride at -5–25°C for 2–8 hours to form phosphoryl chloride.
-
Substitution with Chloroethylamine: Chloroethylamine hydrochloride is introduced, yielding phosphamide after 3–5 hours.
-
Chloroacetyl Chloride Addition: Reaction with chloroacetyl chloride produces the intermediate 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide.
-
Reduction: Treatment with sodium tetrahydroborate or related agents reduces the intermediate to 2'-Oxo Ifosfamide .
Table 2: Key Reaction Conditions
| Step | Reactants | Temperature Range | Time | Catalyst |
|---|---|---|---|---|
| 1 | Aminopropanol + POCl₃ | -5–25°C | 2–8 hrs | Triethylamine |
| 2 | Phosphoryl chloride + C₂H₅ClN·HCl | -5–25°C | 3–5 hrs | Triethylamine |
| 3 | Phosphamide + ClCH₂COCl | -5–20°C | 5–10 hrs | None |
| 4 | Intermediate + NaBH₄ | -5–10°C | 10–20 hrs | BF₃ etherate |
This route achieves a total yield of 30–35%, avoiding highly toxic reagents and simplifying industrial scalability .
Mechanism of Action and Metabolic Role
Bioactivation and DNA Alkylation
Like ifosfamide, 2'-Oxo Ifosfamide is a prodrug requiring hepatic activation via cytochrome P450 enzymes (primarily CYP3A4/5). The metabolic cascade proceeds as follows:
-
Oxidation: Conversion to 4-hydroxy-ifosfamide, which spontaneously tautomerizes to aldo-ifosfamide.
-
Ring Opening: Aldo-ifosfamide breaks down into ifosfamide mustard and acrolein.
-
DNA Cross-Linking: Ifosfamide mustard forms interstrand cross-links at guanine N7 positions, disrupting DNA replication .
The 2'-oxo modification slows degradation, prolonging the compound’s half-life and enhancing its utility in metabolic tracking studies .
Toxicity Considerations
-
Acrolein: Causes hemorrhagic cystitis, mitigated by co-administration of mesna .
-
Chloroacetaldehyde: A neurotoxic and nephrotoxic metabolite unaffected by mesna .
Applications in Pharmaceutical Research
Pharmacokinetic Studies
Deuterated analogs like 2'-Oxo Ifosfamide-d4 (EVT-12564645) are used as internal standards in LC-MS/MS assays to quantify ifosfamide and its metabolites in plasma. The deuterium atoms stabilize the compound against metabolic degradation, ensuring accurate measurements.
Analytical Method Development
2'-Oxo Ifosfamide serves as a reference material for:
-
Validating chromatographic separation techniques.
-
Calibrating mass spectrometers in forensic toxicology.
Drug-Drug Interaction Studies
Its stability allows researchers to assess how hepatic enzyme inhibitors/inducers (e.g., ketoconazole, rifampicin) alter ifosfamide metabolism .
Pharmacological and Clinical Considerations
Resistance Mechanisms
Tumor resistance arises from:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume